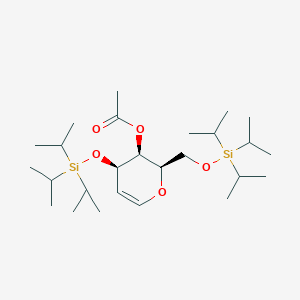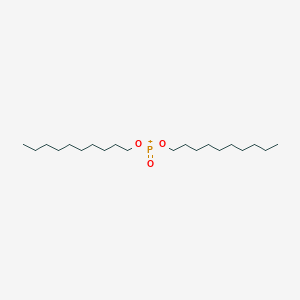
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Vue d'ensemble
Description
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a complex organic compound with the molecular formula C26H52O5Si2 It is characterized by the presence of acetyl and triisopropylsilyl groups attached to a D-galactal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal typically involves multiple steps, starting from D-galactal. The key steps include the protection of hydroxyl groups with triisopropylsilyl groups and the acetylation of the remaining hydroxyl group. The reaction conditions often involve the use of silylating agents such as triisopropylsilyl chloride in the presence of a base like imidazole or pyridine. The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove silyl groups, while acetyl groups can be removed using bases like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl groups protect the hydroxyl groups from unwanted reactions, while the acetyl group can be selectively removed under mild conditions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(trimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(triethylsilyl)-D-galactal
Uniqueness
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Compared to other silyl-protected galactals, the triisopropylsilyl groups offer enhanced protection and can be removed under milder conditions.
Propriétés
IUPAC Name |
[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQNCIVNNLVGC-TWJOJJKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446275 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201053-38-5 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[D-PHE2,D-ALA6]-LH-RH](/img/structure/B1599975.png)





